![molecular formula C7H5BrFNO B1518810 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone CAS No. 1111637-74-1](/img/structure/B1518810.png)
1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
Overview
Description
“1-(5-Bromo-2-fluoropyridin-3-yl)ethanone” is a chemical compound with the empirical formula C7H5BrFNO . It has a molecular weight of 218.02 . The compound is typically in solid form .
Molecular Structure Analysis
The SMILES string for “1-(5-Bromo-2-fluoropyridin-3-yl)ethanone” is CC(=O)c1ncc(Br)cc1F
. The InChI code is 1S/C7H5BrFNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3
.
Physical And Chemical Properties Analysis
“1-(5-Bromo-2-fluoropyridin-3-yl)ethanone” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .
Scientific Research Applications
Synthesis and Biological Activities
1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone (2) was prepared by bromination at ambient temperature, leading to the synthesis of compounds with significant immunosuppressive and immunostimulatory activities. These compounds, including 2, 5, and 7a, displayed potent inhibitory effects on NO generation stimulated by LPS and exhibited cytotoxicity against various cancer cell lines (Abdel‐Aziz et al., 2011).
Cytotoxic Effects on Cancer Cells
A study on 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives, designed and synthesized to investigate their cytotoxic effects, found that these compounds were effective against various cancer cell lines. One compound, in particular, was more effective than the reference drug 5-FU in inhibiting the C6 cancer cell line and did not affect healthy cells (Alagöz et al., 2021).
Role in Antifungal Agent Synthesis
In the synthesis of the antifungal agent voriconazole, the relative stereochemistry is set in the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. This process examined diastereocontrol and established the absolute stereochemistry of voriconazole (Butters et al., 2001).
Versatile Synthesis Applications
5-bromo-2-fluoro-3-pyridylboronic acid (3) was prepared by ortho-lithiation of 5-bromo-2-fluoropyridine (1), followed by reaction with trimethylborate. This process led to the synthesis of various 3,5-disubstituted 2-fluoropyridines and 2-pyridones, demonstrating the versatility of these compounds in synthetic chemistry (Sutherland & Gallagher, 2003).
Chemoselective Amination
The chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine (1c) was achieved through catalytic amination conditions. This process afforded exclusive bromide substitution for both secondary amines and primary anilines, demonstrating the compound's utility in selective chemical reactions (Stroup et al., 2007).
Safety And Hazards
properties
IUPAC Name |
1-(5-bromo-2-fluoropyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEVXGZFBVJCAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653947 | |
Record name | 1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-fluoropyridin-3-yl)ethanone | |
CAS RN |
1111637-74-1 | |
Record name | 1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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